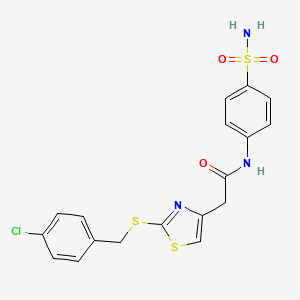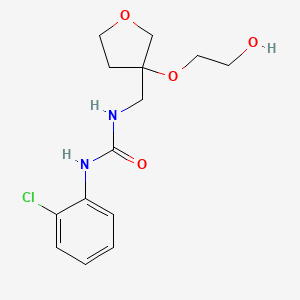
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide, commonly known as CBTA, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. CBTA is a thiazole-based compound that has been synthesized using various chemical methods.
Scientific Research Applications
Anticancer Activity
Several studies have been conducted on sulfonamide derivatives, including the specified compound, for their potential anticancer properties. For instance, compounds synthesized using similar sulfonamide frameworks have shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Specifically, one study highlighted a compound demonstrating potency against breast cancer cell lines, comparing favorably with the reference drug 5-fluorouracil (Ghorab et al., 2015). Another study on 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings indicated considerable anticancer activity against various cancer cell lines, showcasing the broad potential of these compounds in cancer research (Yurttaş et al., 2015).
Antimicrobial Evaluation
The antimicrobial properties of compounds incorporating the sulfamoyl moiety have also been extensively explored. One study synthesized new heterocyclic compounds with this moiety, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014). Another research found that chloro substituted thiazolyl imidazolylsulfamoyl acetamide exhibited potential antimicrobial activity against Pseudomonas aeruginosa and Penicillium chrysogenum, underscoring the utility of these compounds in combating microbial infections (Divya et al., 2015).
Optoelectronic Properties
In the field of materials science, thiazole-based compounds have been investigated for their optoelectronic properties. A study on thiazole-containing monomers for electrochemical polymerization revealed their potential in creating conducting polymers with desirable optical band gaps and switching times, indicating applications in electronic and photonic devices (Camurlu & Guven, 2015).
Anticonvulsant Activity
Compounds with a sulfonamide thiazole moiety have been evaluated for their anticonvulsant activity, with several synthesized compounds showing protection against picrotoxin-induced convulsion. This research opens avenues for the development of new anticonvulsant drugs (Farag et al., 2012).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-13-3-1-12(2-4-13)10-26-18-22-15(11-27-18)9-17(23)21-14-5-7-16(8-6-14)28(20,24)25/h1-8,11H,9-10H2,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYDJFIZJKCQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate](/img/structure/B2654185.png)
![ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2654187.png)
![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)
![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)
![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

